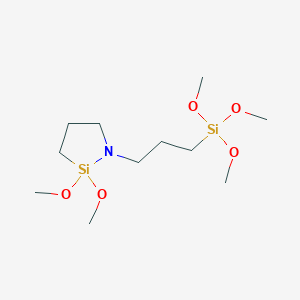
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine is a cyclic organosilicon compound with the molecular formula C11H27NO5Si2 and a molecular weight of 309.51 g/mol . This compound is known for its unique structure, which includes both silicon and nitrogen atoms within a five-membered ring. It is often used in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine typically involves the reaction of bis(trimethoxysilylpropyl)amine with 3-chloropropyltrimethoxysilane . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound is used in the modification of biomolecules and surfaces to enhance their properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine involves its ability to form covalent bonds with various substrates through its silicon and nitrogen atoms. The compound can undergo hydrolysis to form silanol groups, which can further react with other functional groups to form stable bonds. This reactivity makes it useful in various applications where strong adhesion and modification of surfaces are required .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine include:
3-Aminopropyltrimethoxysilane: Used as a coupling agent and surface modifier.
Bis(trimethoxysilylpropyl)amine: Used in the synthesis of other organosilicon compounds.
3-Chloropropyltrimethoxysilane: Used as an intermediate in the synthesis of various organosilicon compounds.
Compared to these compounds, this compound is unique due to its cyclic structure, which imparts different reactivity and functional properties. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H27NO5Si2 |
|---|---|
Poids moléculaire |
309.51 g/mol |
Nom IUPAC |
3-(2,2-dimethoxyazasilolidin-1-yl)propyl-trimethoxysilane |
InChI |
InChI=1S/C11H27NO5Si2/c1-13-18(14-2)10-6-8-12(18)9-7-11-19(15-3,16-4)17-5/h6-11H2,1-5H3 |
Clé InChI |
OBSCXZUWRCYEQX-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]1(CCCN1CCC[Si](OC)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14892190.png)
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)
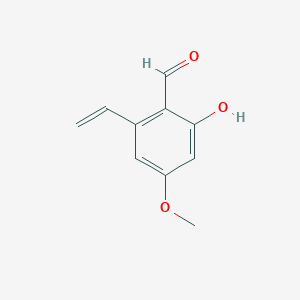
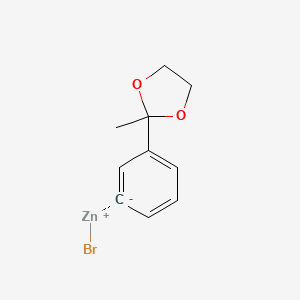
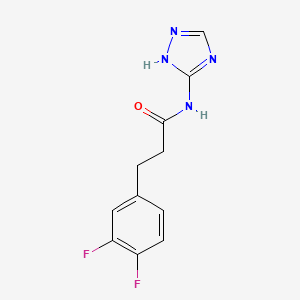
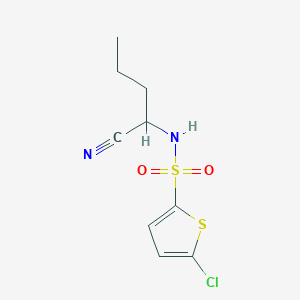
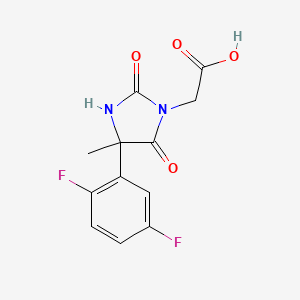
![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
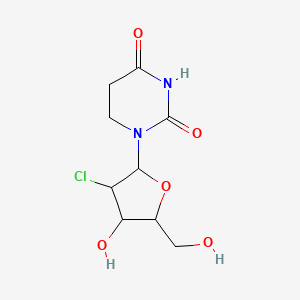
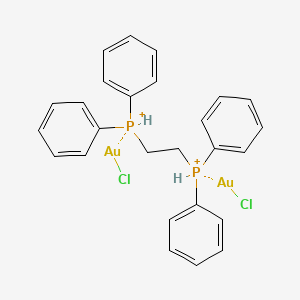
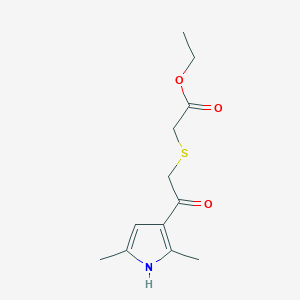
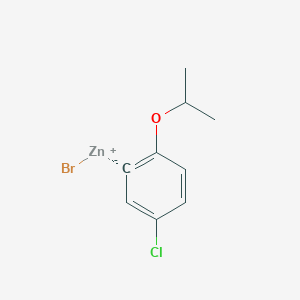
![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
